molecular formula C11H10BrNO2 B2821325 Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 680569-18-0

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2821325
CAS No.: 680569-18-0
M. Wt: 268.11
InChI Key: RCDWEKOOOHATJC-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 6-bromoindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromoindole-2-carboxylate
  • Methyl 6-chloro-1-methyl-1H-indole-2-carboxylate
  • Methyl 6-fluoro-1-methyl-1H-indole-2-carboxylate

Uniqueness

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, providing a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 6-bromo-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWEKOOOHATJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound is prepared essentially as described in the preparation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester utilizing 6-bromo-1H-indole-2-carboxylic acid methyl ester, ES/MS m/e 270.0 (M+2).
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Synthesis routes and methods II

Procedure details

6-Bromo-1-methyl-1H-indole-2-carboxylic acid methyl ester was prepared by N-methylation of 6-bromo-1H-indole-2-carboxylic acid ethyl ester using the procedure described in Example 13 for N-methylation of indole carboxylic acid esters. Ester hydrolysis was performed with LiOH (4 equ.) in methanol-water 4:1, 12 h at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The aqueous phase was acidified to pH˜2-3 with 2N HCl and extracted in ethyl acetate. The organic phase was washed with brine, dried (Na2SO4) and evaporated in vacuo to yield 95% of 6-bromo-1-methyl-1H-indole-2-carboxylic acid [(1S,2R)-2-cyanomethyl-carbamoyl)-cyclohexyl]-amide; m/z 253.
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